Fenpiclonil

Descripción

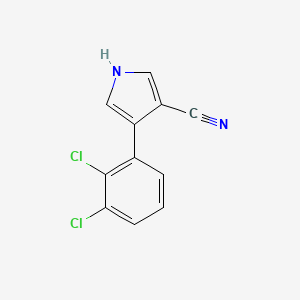

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFBQCQQYDUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036633 | |

| Record name | Fenpicionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74738-17-3 | |

| Record name | Fenpiclonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74738-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpiclonil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpicionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPICLONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OCB8KDQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Evolution and Discovery of Fenpiclonil

Origins from Natural Product Analogs: Pyrrolnitrin (B93353) Derivation

The journey to Fenpiclonil began with the discovery of Pyrrolnitrin, a secondary metabolite first isolated in the 1960s from the bacterium Pseudomonas pyrrocinia. nih.gov Pyrrolnitrin, which is derived from the amino acid tryptophan, demonstrated potent antifungal activity against a variety of plant pathogens. nih.govnih.gov This discovery positioned it as a promising lead structure for the development of new agricultural fungicides. fao.orgresearchgate.net

However, Pyrrolnitrin had a significant drawback: it was sensitive to light decomposition, which limited its stability and effectiveness in agricultural field conditions. nih.govresearchgate.net This instability prompted researchers at Ciba-Geigy AG (now Syngenta) to synthesize chemical analogs in an effort to retain the antifungal potency of the core phenylpyrrole structure while enhancing its photostability. nih.gov This research program in the 1980s led to the creation of this compound and Fludioxonil (B1672872), two synthetic 3-cyano-4-phenylpyrrole analogs of Pyrrolnitrin that exhibited greatly increased photostability and similar antifungal action. nih.gov

Early Development and Introduction into Agricultural Practice

Following its successful synthesis in 1984, this compound was introduced into the agricultural market in 1988. nih.govherts.ac.uk Its primary application was as a seed treatment for cereals, where it was effective against seed-borne pathogens such as Fusarium sulphureum. scispace.comwur.nl As a non-systemic, broad-spectrum fungicide, it provided a protective barrier on the seed surface. herts.ac.uk Despite its initial introduction, this compound's time as a leading product was relatively short. It was soon superseded by its fellow phenylpyrrole analog, Fludioxonil, which was introduced around 1990. nih.gov

Comparative Research Trajectories with Related Phenylpyrrole Fungicides

This compound and Fludioxonil are the two most significant synthetic fungicides derived from the Pyrrolnitrin structure. nih.gov While both share the same core phenylpyrrole framework, they differ in the chemical substitutions on the phenyl ring. nih.gov Comparative research quickly established that Fludioxonil was more stable and generally more active than this compound, which led to Fludioxonil becoming the dominant and major representative of the phenylpyrrole fungicide family. nih.gov

Research into their mode of action revealed that both this compound and Fludioxonil, much like their natural precursor Pyrrolnitrin, impact the fungal osmotic signal transduction pathway. nih.govresearchgate.netresearchgate.net Their fungicidal effect is linked to the activation of a specific fungal hybrid histidine kinase (HHK), which leads to a cascade of physiological effects, including changes in carbon metabolism and the accumulation of metabolites that cause fungal hyphae to swell and burst. nih.govresearchgate.net Studies have also shown that both this compound and Fludioxonil can inhibit the biosynthesis of Pyrrolnitrin itself in producing bacteria by blocking the oxidative transformation of the precursor aminopyrrolnitrin. acs.org Although both compounds share this mechanism, Fludioxonil's superior stability and activity shaped its more extensive and lasting role in global agriculture. nih.gov

Data Tables

Table 1: Comparison of Key Phenylpyrrole Fungicides

| Feature | Pyrrolnitrin | This compound | Fludioxonil |

| Origin | Natural (Bacterial Metabolite) nih.gov | Synthetic Analog nih.gov | Synthetic Analog nih.gov |

| Year of Discovery/Intro. | 1960s (Isolated) nih.gov | 1988 (Introduced) nih.govherts.ac.uk | ~1990 (Introduced) nih.gov |

| Primary Use | Lead structure for synthesis fao.org | Seed Treatment nih.govwur.nl | Seed & Foliar Treatment nih.gov |

| Key Limitation/Advantage | Light sensitive nih.gov | Increased photostability nih.gov | More stable and active than this compound nih.gov |

| Mode of Action | Affects osmotic signal transduction researchgate.netresearchgate.net | Affects osmotic signal transduction herts.ac.uk | Affects osmotic signal transduction nih.gov |

Mechanistic Elucidation of Fenpiclonil Action in Fungi

Molecular Target Identification and Interaction Dynamics

The primary mode of action of fenpiclonil involves the activation of specific signal transduction pathways, leading to a cascade of events that culminate in fungal cell death. frontiersin.org

Research has identified a group III hybrid histidine kinase (HHK) as the molecular target for phenylpyrrole fungicides, including this compound. frontiersin.orgnih.govresearchgate.net These fungicides are perceived by the HHK, which then activates the fungal osmotic signal transduction pathway. frontiersin.orgnih.gov The HHK is a component of a two-component signal transduction system, which typically involves a sensor kinase and a response regulator. biorxiv.org In response to this compound, the HHK is thought to transition from a kinase to a phosphatase. researchgate.netresearchgate.net This change in activity leads to the dephosphorylation of a downstream histidine-containing phosphotransfer protein (HPT), such as Ypd1, which in turn constitutively activates the High Osmolarity Glycerol (B35011) (HOG) signaling pathway. researchgate.net The signal is then transmitted via a MAP kinase cascade, ultimately leading to the phosphorylation of a MAP kinase and the activation of adaptive responses. researchgate.net

The HHK sensor domain, which is composed of tandem repeats of HAMP (Histidine kinases, Adenylyl cyclases, Methyl-accepting proteins, and Phosphatases) motifs, is prone to point mutations that can confer resistance to these fungicides. frontiersin.orgfrontiersin.org

This compound's interaction with the HHK directly impacts the High Osmolarity Glycerol (HOG) pathway, a critical signaling cascade for osmoregulation in fungi. frontiersin.orgnih.govresearchgate.net The HOG pathway is essential for fungi to adapt to hyperosmotic stress by increasing the intracellular production of glycerol. asm.org this compound exploits this natural defense mechanism; its activation of the HOG pathway leads to an overstimulation of glycerol synthesis. nih.govtandfonline.com This uncontrolled activation disrupts the normal osmotic balance, contributing to hyphal swelling and eventual bursting. frontiersin.orgnih.gov

The central component of the HOG pathway is a Mitogen-Activated Protein Kinase (MAPK) module, which in Neurospora crassa is encoded by the os-2 gene, a homolog of the Saccharomyces cerevisiae HOG1. asm.org Mutants with defects in the HOG pathway often exhibit resistance to phenylpyrrole fungicides. researchgate.netasm.org

Cellular and Biochemical Perturbations Induced by this compound

The activation of the HOG pathway by this compound triggers a series of downstream cellular and biochemical disturbances that are detrimental to the fungal cell.

Exposure to this compound induces significant changes in the fungal plasma membrane. A key effect is the hyperpolarization of the plasma membrane, characterized by an increase in the negative electrical potential inside the cell relative to the outside. frontiersin.orgusp.br This hyperpolarization is a result of altered ion fluxes, specifically an influx of potassium ions (K+) and an efflux of protons (H+). frontiersin.org In Fusarium sulphureum, this compound treatment leads to the accumulation of the lipophilic cation tetraphenylphosphonium (B101447) bromide (TPP+), which is indicative of plasma membrane hyperpolarization and modification of the mitochondrial membrane potential. frontiersin.orgnih.gov These alterations in membrane potential and ion gradients disrupt essential cellular functions.

Table 1: Effects of this compound on Fungal Membrane Properties

| Parameter | Observed Effect | Fungal Species | Citation |

|---|---|---|---|

| Plasma Membrane Potential | Hyperpolarization | Fusarium sulphureum, Neurospora crassa | frontiersin.orgnih.gov |

| Ion Flux | Influx of K+, Efflux of H+ | Neurospora crassa | frontiersin.org |

This compound significantly alters carbon metabolism in fungi. frontiersin.orgnih.gov Exposure to the fungicide leads to the accumulation of certain metabolites. frontiersin.org At high concentrations, this compound can induce the accumulation of amino acids and monosaccharides. nih.gov Conversely, at sub-lethal doses, it stimulates the biosynthesis and intracellular accumulation of polyols like glycerol and mannitol. nih.gov This accumulation is a direct consequence of the overstimulation of the HOG pathway. nih.gov

In Fusarium sulphureum, this compound was found to inhibit the production of [14C]carbon dioxide from glucose, indicating a disruption in glucose metabolism. groenkennisnet.nl However, it did not affect carbon dioxide production when acetate (B1210297) was the carbon source, suggesting the inhibitory site is in the early stages of glycolysis. groenkennisnet.nl

A crucial aspect of this compound's mechanism of action is the inhibition of glucose phosphorylation. groenkennisnet.nl Studies using the glucose analog 2-deoxyglucose in Fusarium sulphureum showed that this compound treatment led to an intracellular accumulation of [14C]-2-deoxyglucose, while the concentration of its phosphorylated form, [14C]-2-deoxyglucose-phosphate, decreased. nih.govgroenkennisnet.nl This indicates that this compound inhibits the activity of hexokinase, the enzyme responsible for the initial phosphorylation of glucose. nih.gov

The inhibition of glucose phosphorylation has a cascading effect, leading to a reduction in the synthesis of macromolecules. groenkennisnet.nl this compound has been shown to inhibit the incorporation of monosaccharides into macromolecules, with the strongest inhibition observed in the synthesis of hyphal wall glycan fractions. groenkennisnet.nl This disruption of essential biosynthetic pathways ultimately contributes to the fungicidal action. groenkennisnet.nl

Table 2: this compound's Impact on Fungal Metabolism

| Metabolic Process | Effect of this compound | Organism/System | Citation |

|---|---|---|---|

| Glucose Phosphorylation | Inhibition | Fusarium sulphureum | nih.govgroenkennisnet.nl |

| Macromolecule Biosynthesis | Inhibition of monosaccharide incorporation | Fusarium sulphureum | nih.govgroenkennisnet.nl |

| Carbon Dioxide Production (from glucose) | Inhibition | Fusarium sulphureum | groenkennisnet.nl |

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

The antifungal action of this compound involves complex interactions with fungal cellular processes, including the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction. While historically known for its impact on the high-osmolarity glycerol (HOG) signaling pathway, recent research highlights that the generation of ROS and disruption of mitochondrial function are significant components of its mechanism. wur.nlacs.org

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been demonstrated to induce the production of ROS in pathogenic fungi. acs.org ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. acs.org The generation of ROS is considered a key factor in the fungicidal activity of this compound and its chemical analogues. acs.orgnih.gov

Table 1: Experimental Detection of this compound-Induced ROS Generation in Botrytis cinerea

| Parameter | Description |

|---|---|

| Test Organism | Botrytis cinerea |

| Treatment | Mycelia exposed to this compound at a concentration of 0.05 mg/L. |

| Incubation | 120 hours at 20°C. |

| Detection Method | Use of the ROS-sensitive fluorescent dye 2′,7′-dichlorofluorescin diacetate (DCFH-DA). |

| Observation | Increased fluorescence observed, indicating the production of intracellular ROS. acs.org |

This induced oxidative stress state appears to be a crucial precursor to the activation of the HOG pathway, suggesting a more complex mechanism than a direct interaction with the osmoregulatory system. wur.nl

Mitochondrial Dysfunction

A primary consequence and likely contributor to ROS generation is the effect of this compound on mitochondrial function. Research has shown that this compound modifies the mitochondrial membrane potential. frontiersin.orgnih.gov A key study on Fusarium sulphureum demonstrated that exposure to this compound leads to the accumulation of the lipophilic cation tetraphenylphosphonium bromide (TPP⁺). frontiersin.orgnih.gov The accumulation of this cation is an indicator of plasma membrane hyperpolarization and a modification of the mitochondrial membrane potential. frontiersin.orgnih.gov

The table below summarizes the key findings related to this compound's impact on mitochondrial function based on research in Fusarium sulphureum.

Table 2: Research Findings on this compound-Induced Mitochondrial Dysfunction in Fusarium sulphureum

| Studied Effect | Observation | Implication |

|---|---|---|

| Mitochondrial Membrane Potential | Accumulation of the lipophilic cation TPP⁺ upon this compound exposure. frontiersin.orgnih.gov | Indicates hyperpolarization of the plasma membrane and modification of the mitochondrial membrane potential. frontiersin.orgnih.gov |

| Oxygen Consumption | Not immediately affected at low inhibitory concentrations. wur.nl Considered a secondary effect. wur.nlscispace.com | The primary target is not the electron transport chain itself. |

| ATP Levels | Mycelial ATP concentrations are not immediately affected by the fungicide. groenkennisnet.nl | Disruption of energy production is a downstream consequence, not the initial event. |

Synthetic Methodologies and Structure Activity Relationship Studies of Fenpiclonil

Advanced Synthetic Routes to Fenpiclonil and Analogs

The synthesis of this compound and its analogs has evolved from traditional multi-step sequences to more efficient and advanced methodologies. The original laboratory-scale synthesis of this compound commenced with 2,3-dichlorobenzaldehyde. A key step in this process was the formation of the pyrrole (B145914) ring through a modified Paal-Knorr synthesis, which utilized ammonium (B1175870) acetate (B1210297) and acetylacetone (B45752) derivatives. The crucial cyano group at position 3, essential for its antifungal activity, was introduced via nitrosation followed by dehydration.

In the quest for more efficient synthetic pathways, researchers have explored several advanced routes:

Microwave-Assisted Cyclization: This modern technique has been shown to significantly reduce reaction times from hours to mere minutes while maintaining respectable yields of 65–70%.

Enzymatic Catalysis: Lipase-mediated acylations have been investigated as a method to protect sensitive intermediates during synthesis. However, the scalability of this approach remains a challenge.

Palladium-Catalyzed Dehydrogenation: An effective route for the synthesis of the 2-phenylpyrrole core involves the catalytic dehydrogenation of 2-phenyl-1-pyrroline. researchgate.net Studies have shown that palladium-supported on alumina (B75360) (Pd/Al2O3) exhibits substantially higher activity compared to palladium on activated carbon (Pd/C). researchgate.netresearchgate.net This method offers a straightforward process using readily available and economical heterogeneous catalysts, leading to high yields and selectivities of the desired phenylpyrrole structure. researchgate.netresearchgate.net Industrial processes for producing pyrroles also utilize catalytic dehydrogenation of the corresponding pyrrolidines over catalysts like Pd/Al2O3. google.com

These advanced methods represent significant progress in the chemical synthesis of this compound and its analogs, offering improvements in efficiency, reaction time, and in some cases, environmental impact.

Design and Synthesis of this compound Derivatives for Enhanced Biological Attributes

A primary focus in the development of this compound derivatives has been the enhancement of its systemic properties, particularly phloem mobility, to broaden its application against various plant pathogens.

Phloem Mobility Enhancements in Acidic Derivatives

This compound itself is not a phloem-mobile molecule. To address this, a series of acidic derivatives have been synthesized by introducing a carboxyl group at various positions on the molecule. nih.gov The rationale behind this modification is that the resulting acidic analogs are predicted to be moderately phloem-mobile. nih.gov

One notable example is the synthesis of N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole. This N-substituted derivative not only exhibited moderate phloem mobility but also retained fungicidal activity against the pathogenic fungus Eutypa lata. nih.gov When tested in the Ricinus system, the compound was found to be mobile in the sieve tubes and, importantly, was not degraded back to this compound within the phloem sap under the experimental conditions. nih.gov The concentration of this acidic derivative in the phloem sap was directly correlated with the percentage of its undissociated form in the external medium. nih.gov

| Derivative Name | Modification | Observed Property |

| N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole | Introduction of a carboxymethyl group at the N-position of the pyrrole ring. | Moderate phloem-mobility and fungicidal activity against Eutypa lata. nih.gov |

Conjugation Strategies for Carrier Inhibition Studies

Another sophisticated strategy to enhance the systemic movement of this compound involves its conjugation with endogenous plant substances like amino acids or sugars. This "vectorization" approach aims to utilize the plant's own nutrient transport systems. nih.gov

The conjugation of this compound with L-amino acids has been shown to confer phloem mobility to this otherwise contact fungicide. google.com The efficiency of this translocation is influenced by a stereospecific amino acid carrier system and the structure of the spacer arm linking this compound to the amino acid. google.com

A particularly insightful application of this strategy has been the synthesis of a D-glucose-fenpiclonil conjugate (D-GFC). researchgate.net Interestingly, this large, amphiphilic glucoside displayed extremely low phloem systemicity compared to its L-amino acid-fenpiclonil counterparts. researchgate.net This property, however, made D-GFC an excellent tool for studying the properties of sucrose (B13894) carriers in plants. researchgate.net It was found to be a potent and specific inhibitor of sucrose uptake and phloem loading, acting on H+-Sucrose symport without affecting the transport of other molecules like 3-O-methylglucose and glutamine. researchgate.net This specificity is a significant advantage over less specific inhibitors like p-chloromercuribenzenesulfonic acid (PCMBS). researchgate.net

| Conjugate | Promolety | Phloem Systemicity | Application in Carrier Studies |

| L-amino acid-fenpiclonil | L-amino acid | High | Demonstrates the potential of using amino acid carriers for translocation. google.com |

| D-glucose-fenpiclonil (D-GFC) | D-glucose | Extremely Low | Acts as a potent and specific inhibitor of sucrose carriers, facilitating studies on phloem loading. researchgate.net |

Structure-Activity Relationship (SAR) Investigations within Phenylpyrrole Compounds

The antifungal activity of this compound and other phenylpyrrole fungicides is intrinsically linked to their chemical structure. SAR studies aim to understand how different parts of the molecule contribute to its biological function, guiding the design of more effective analogs. frontiersin.orgsioc-journal.cn

This compound's development was inspired by the natural antifungal compound pyrrolnitrin (B93353). researchgate.net Key structural modifications were made to overcome the photolability of pyrrolnitrin. Replacing chlorine atoms with a cyano (-CN) group at the 4-position of the pyrrole ring was a critical modification that enhanced both stability and antifungal activity. The 2,3-dichlorophenyl moiety was retained as it is crucial for binding to the target site.

Further SAR studies on phenylpyrrole analogs have revealed several key insights:

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the antifungal activity. For instance, in a study of phenylpyrrole analogues, compounds with a 2-chloro-3-fluorophenyl or a 2,3-dichlorophenyl group showed high inhibitory effects against several pathogens. libretexts.org Electron-withdrawing groups on the phenyl ring can impact the electronic properties of the molecule, which in turn affects its interaction with the biological target. eurochlor.orgwikipedia.org

N-substitution on the Pyrrole Ring: Introducing a methyl group at the nitrogen position of the pyrrole ring in some analogs showed specific antibacterial activity against Rhizoctonia solani. libretexts.org

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies using comparative molecular force field analysis (CoMFA) have been conducted on phenylpyrrole compounds. These computational models provide theoretical support for optimizing the structure of this class of fungicides by correlating specific structural features with biological activity. libretexts.org A CoMFA model developed for a series of phenylpyrrole compounds against Rhizoctonia solani demonstrated good predictive ability, aiding in the rational design of new, more potent derivatives. libretexts.org

| Compound/Analog | Structural Feature | Impact on Activity/Property |

| This compound vs. Pyrrolnitrin | Replacement of Cl with a -CN group at the 4-position of the pyrrole ring. | Enhanced photostability and antifungal activity. |

| Phenylpyrrole Analogs | 2,3-dichlorophenyl group. | Crucial for target binding. |

| Phenylpyrrole Analogs | 2-chloro-3-fluorophenyl or 2,3-dichlorophenyl groups. | High inhibitory effect against various pathogens. libretexts.org |

| N-methylated Phenylpyrrole Analogs | Methyl group at the N-position of the pyrrole ring. | Specific activity against Rhizoctonia solani. libretexts.org |

Environmental Dynamics and Transformation Pathways of Fenpiclonil

Degradation Kinetics and Half-Life in Environmental Compartments

The persistence of a chemical in the environment is often characterized by its half-life (t½), the time it takes for 50% of the initial amount to degrade. epa.gov For fenpiclonil, its persistence varies between different environmental compartments. While it can be persistent in soil systems, it degrades more readily in aquatic environments. herts.ac.uk The rate of degradation is a critical parameter in environmental risk assessments, and standardized procedures are often used to calculate these rates from laboratory and field studies. epa.goveuropa.eu

The degradation of pesticides like this compound in soil often follows first-order reaction kinetics, where the rate of degradation is proportional to the concentration of the chemical. epa.govscispace.com However, it is not uncommon for pesticide degradation to exhibit biphasic behavior, with an initial rapid decline followed by a slower degradation phase. epa.gov The persistence of a chemical is not solely dependent on its degradation kinetics but is also influenced by its mode of entry into the environment and its partitioning between different environmental media. tul.cz

Interactive Data Table: Degradation Half-Life of this compound

| Environmental Compartment | Half-Life (t½) | Persistence Level |

| Soil | Potentially long | High |

| Water | Shorter than in soil | Moderate |

Note: Specific half-life values can vary significantly depending on environmental conditions such as temperature, pH, microbial activity, and soil type. researchgate.net

Photochemical Transformation Mechanisms in Aquatic Systems

In aquatic environments, this compound can undergo indirect photochemical transformation initiated by various reactive oxygen species (ROS). researchgate.netnih.gov These processes are significant in the natural attenuation of this compound and other organic pollutants in sunlit waters. researchgate.net The primary reactive species involved in the photodegradation of this compound include singlet oxygen (¹O₂), hydroxyl radicals (•OH), and sulfate (B86663) radicals (SO₄•⁻). researchgate.netnih.gov

Singlet Oxygen Initiated Degradation Pathways

Singlet oxygen (¹O₂), a highly reactive form of oxygen, plays a role in the photodegradation of this compound. researchgate.netnih.gov Research indicates that ¹O₂ can react with the pyrrole (B145914) ring of the this compound molecule through cycloaddition pathways, leading to the formation of endo-peroxides. researchgate.netnih.govacs.org This reaction is a key mechanism in the breakdown of pyrrole-containing compounds in aquatic systems. acs.org The rate of this reaction can be influenced by the presence of dissolved organic matter, which can act as a photosensitizer, absorbing light and transferring the energy to molecular oxygen to generate ¹O₂. researchgate.net

Hydroxyl and Sulfate Radical Contributions to Degradation

Hydroxyl radicals (•OH) are highly potent oxidants that play a dominant role in the degradation of this compound in aquatic environments. researchgate.netnih.gov The reaction rate constant for the degradation of this compound initiated by •OH is significantly high, on the order of 2.26 × 10⁹ M⁻¹ s⁻¹ at 298 K. researchgate.netnih.gov This suggests a rapid degradation process in the presence of these radicals. The degradation mechanism often involves radical addition to the this compound molecule. nih.gov

Sulfate radicals (SO₄•⁻) also contribute to the degradation of this compound, although their role may be less dominant than that of hydroxyl radicals under certain conditions. researchgate.nethep.com.cn Sulfate radicals can be generated through the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) by heat, UV radiation, or metal catalysts. mdpi.com Both hydroxyl and sulfate radicals are key components of advanced oxidation processes (AOPs) used for water and wastewater treatment. hep.com.cnresearchgate.net

Interactive Data Table: Reactivity of this compound with Different Radicals

| Radical Species | Reaction Rate Constant (M⁻¹ s⁻¹) | Degradation Pathway |

| Hydroxyl Radical (•OH) | 2.26 × 10⁹ | Radical Addition |

| Sulfate Radical (SO₄•⁻) | Varies | Radical Addition |

| Singlet Oxygen (¹O₂) | Varies | Cycloaddition |

Note: The reaction rates and dominant pathways can be influenced by factors such as pH, temperature, and the presence of other substances in the water. researchgate.netnih.gov

Metabolite Formation and Persistence in Environmental Matrices

The degradation of this compound leads to the formation of various transformation products or metabolites. researchgate.netnih.gov Understanding the identity and persistence of these metabolites is crucial, as they can sometimes be more toxic or persistent than the parent compound. mst.dk Theoretical calculations and experimental studies have been used to predict and identify the metabolites formed during the degradation of this compound. researchgate.netnih.gov For instance, the degradation initiated by hydroxyl radicals can lead to the formation of toxic and developmental toxicants, although further degradation can reduce their toxicity. researchgate.netnih.gov

The persistence of these metabolites is influenced by the same environmental factors that affect the parent compound, including microbial activity and photochemical processes. researchgate.netxmu.edu.cn

Transport and Distribution in Soil-Water Systems

The movement of this compound in the environment is governed by its physical and chemical properties, as well as the characteristics of the soil and water systems. bioline.org.brmontana.edu this compound has a low aqueous solubility, which suggests it is more likely to bind to soil particles rather than remain dissolved in water. herts.ac.uk This property, along with a high potential for particle-bound transport, indicates that soil erosion could be a significant pathway for its movement into aquatic systems. herts.ac.uk

The transport of pesticides in soil is a complex process involving advection (movement with the flow of water), dispersion (spreading due to variations in water flow paths), and sorption (binding to soil particles). bioline.org.brusda.gov The extent of sorption is a key factor controlling the mobility of a pesticide; chemicals that are strongly sorbed to soil particles are less likely to leach into groundwater. montana.edu The transport and distribution of this compound within plant tissues have also been studied, showing that it can affect nutrient transport.

Fungal Resistance Development and Management Strategies for Fenpiclonil

Mechanisms of Fungal Resistance to Fenpiclonil

Fungal resistance to this compound is primarily linked to genetic mutations that alter the target site of the fungicide, a key component in the osmotic signal transduction pathway. frontiersin.orgfrontiersin.org This pathway is critical for fungi to adapt to environmental stresses.

Genetic Basis of Resistance in Model Fungi (e.g., Neurospora crassa, Botrytis cinerea)

In model fungi such as Neurospora crassa and the significant plant pathogen Botrytis cinerea, resistance to this compound and the related fungicide fludioxonil (B1672872) is predominantly associated with mutations in a specific group III hybrid histidine kinase (HHK) gene, often referred to as os-1. frontiersin.orgresearchgate.net This HHK acts as a sensor in the high osmolarity glycerol (B35011) (HOG) signaling pathway, which regulates the fungus's response to osmotic stress. mdpi.com

Point mutations within the HHK gene, particularly in the sensor domain which is composed of tandem repeats of HAMP (Histidine kinases, Adenyl cyclases, Methyl-accepting proteins, and Phosphatases) motifs, can lead to resistance. frontiersin.orgfrontiersin.org These mutations are thought to alter the fungicide's binding site, rendering it less effective. nih.gov In Botrytis cinerea, mutations in the ATPase domain of the C-terminal have been found in highly resistant laboratory strains, while mutations in the HAMP domain at the N-terminal are more common in field populations with lower resistance levels. nih.gov

Interestingly, mutations in other genes within the HOG pathway, such as os-2, os-4, and os-5 in Neurospora crassa, have also been shown to confer reduced sensitivity to fludioxonil, indicating that multiple genetic loci can contribute to resistance. nih.gov

Table 1: Genetic Basis of this compound Resistance in Model Fungi

| Fungus | Gene(s) Implicated in Resistance | Function of Gene Product | Effect of Mutation |

| Neurospora crassa | os-1, os-2, os-4, os-5 | Group III hybrid histidine kinase and other components of the HOG pathway | Reduced fungicide binding and/or altered signal transduction |

| Botrytis cinerea | Bos1 (an os-1 homolog) | Group III hybrid histidine kinase | Altered fungicide binding, leading to resistance |

Cross-Resistance Patterns with Other Fungicide Classes

A significant characteristic of this compound resistance is its association with cross-resistance to other fungicide classes, particularly dicarboximides (e.g., iprodione, vinclozolin) and aromatic hydrocarbons. frontiersin.orgresearchgate.net Fungi that have developed resistance to this compound often exhibit resistance to these other compounds as well. frontiersin.org This phenomenon is attributed to the fact that these different fungicide classes are all perceived by the same HHK, which is the primary target of this compound. frontiersin.org

However, the cross-resistance patterns can be complex. frac.infoufl.edu While laboratory-generated mutants often show strong cross-resistance, field isolates resistant to dicarboximides may remain sensitive to this compound. researchgate.net This suggests that different mutations within the HHK gene or other resistance mechanisms may lead to varying degrees of cross-resistance. The Fungicide Resistance Action Committee (FRAC) groups this compound and fludioxonil together in Group 12, acknowledging their similar mode of action and the potential for cross-resistance. frac.infoufl.edu

Fitness Costs Associated with this compound Resistance

The development of resistance to this compound is often accompanied by a "fitness cost," meaning that the resistant fungal strains may be less competitive than their susceptible counterparts in the absence of the fungicide. frontiersin.orgfrontiersin.org This fitness penalty is a crucial factor that has likely limited the widespread development of field resistance to phenylpyrroles. frontiersin.org

These fitness costs can manifest in various ways, including:

Reduced sporulation: Resistant strains may produce fewer spores, limiting their ability to spread. frontiersin.orgnih.gov

Osmosensitivity: A common trade-off for resistance is an increased sensitivity to high osmotic conditions. frontiersin.orgfrontiersin.org

Loss of pathogenicity: The ability of the fungus to cause disease can be diminished in resistant isolates. frontiersin.orgnih.gov

The severity of the fitness penalty can vary depending on the specific mutation and the fungal species. frontiersin.orgnih.gov While some laboratory mutants exhibit severe fitness defects, some field isolates of Alternaria brassicicola with resistance to fludioxonil have shown no obvious developmental issues, possibly due to compensatory mutations that offset the fitness cost. frontiersin.org The presence and magnitude of fitness costs are critical considerations for resistance management strategies, as they can influence the rate at which resistance declines in a population when the selection pressure from the fungicide is removed. nih.govresearchgate.net

Molecular and Biochemical Characterization of Resistant Fungal Isolates

Investigating resistant fungal isolates at the molecular and biochemical level provides deeper insights into the mechanisms of resistance. These studies often involve a combination of techniques to identify genetic changes and their functional consequences.

Molecular characterization typically begins with the isolation of DNA from resistant fungal strains. unirioja.esmicrobiojournal.com The target gene, primarily the group III HHK gene, is then amplified using the polymerase chain reaction (PCR) and sequenced to identify any mutations. mdpi.comnih.gov Comparing the gene sequences of resistant isolates to those of sensitive (wild-type) isolates reveals the specific amino acid substitutions that confer resistance. nih.gov

Biochemical analyses focus on the functional consequences of these mutations. For instance, researchers can measure the activity of the HOG pathway in response to this compound. In sensitive isolates, the fungicide triggers the phosphorylation of the OS-2-related protein, a key step in the signaling cascade that leads to the accumulation of glycerol. apsnet.orgresearchgate.net In resistant isolates, this response is often suppressed. apsnet.orgresearchgate.net Studies have shown that untreated mycelia of fludioxonil-sensitive Penicillium digitatum have higher levels of phosphorylated OS-2 protein and glycerol compared to resistant isolates. apsnet.orgresearchgate.net Upon exposure to the fungicide, glycerol levels significantly increase in sensitive and moderately resistant isolates but not in highly resistant ones. apsnet.orgresearchgate.net These findings support the model that resistance is linked to a general suppression of the HOG pathway. apsnet.org

Table 2: Molecular and Biochemical Markers of this compound Resistance

| Characteristic | Sensitive Isolates | Resistant Isolates |

| HHK Gene | Wild-type sequence | Point mutations, particularly in the HAMP or ATPase domains |

| Phosphorylated OS-2 Protein Level (untreated) | Higher | Lower |

| Glycerol Content (untreated) | Higher | Lower |

| Glycerol Accumulation (upon fungicide exposure) | Significant increase | No or limited increase |

Strategies for Mitigating Resistance Evolution in Agricultural Systems

The evolution of fungicide resistance is a significant challenge in modern agriculture. tbpsci.com To preserve the effectiveness of this compound, proactive resistance management strategies are essential. These strategies aim to reduce the selection pressure that drives the evolution of resistant fungal populations. mdpi.com

Integrated Disease Management Approaches

Integrated Disease Management (IDM) is a holistic approach that combines various control methods to manage diseases in a sustainable way. researchgate.netwur.nl Rather than relying solely on chemical control, IDM incorporates cultural, biological, and chemical tactics to minimize disease incidence and reduce the selection pressure for fungicide resistance. researchgate.net

Key components of an IDM program to mitigate this compound resistance include:

Fungicide Rotation and Mixtures: Alternating or mixing fungicides with different modes of action is a cornerstone of resistance management. tbpsci.comnih.gov This diversification of selection pressure makes it more difficult for a pathogen to develop resistance to multiple chemistries simultaneously. nih.gov It is crucial to follow the guidelines provided by organizations like FRAC for proper rotation and mixture strategies. frac.inforesearchgate.net

Cultural Practices: Practices such as crop rotation, sanitation (e.g., removing infected plant debris), and managing irrigation to reduce leaf wetness duration can create an environment less favorable for fungal development and infection. researchgate.net

Monitoring and Early Detection: Regularly monitoring crops for disease symptoms and the presence of resistant fungal strains is vital. researchgate.netfrac.info Early detection allows for timely intervention and helps to prevent the widespread establishment of resistant populations.

Strategic Application Timing: Applying fungicides based on disease forecasting models or when environmental conditions are conducive to infection, rather than on a fixed schedule, can help to minimize the number of applications and thus the selection pressure. researchgate.netresearchgate.net

By implementing these integrated strategies, the agricultural community can work towards prolonging the effectiveness of this compound and other valuable fungicides for future generations.

Resistance Monitoring and Surveillance Methodologies

Effective management of fungal resistance to this compound relies on robust monitoring and surveillance programs. These programs are designed to detect shifts in the sensitivity of target fungal populations, providing an early warning system for the potential development of resistance. The foundation of any such program is the establishment of baseline sensitivity data, which profiles the response of unexposed, wild-type fungal populations to the fungicide. frac.info This baseline acts as a crucial reference point against which future samples can be compared to identify any decrease in sensitivity. frac.info Methodologies for monitoring this compound resistance can be broadly categorized into biological assays and molecular techniques, which are often integrated into large-scale field surveillance efforts.

Biological and Phenotypic Assays

Biological assays, or bioassays, are the traditional and most direct way to measure the phenotypic response of a fungus to a fungicide. These in vitro methods involve isolating the fungal pathogen from infected plant tissues and culturing it in a laboratory setting.

The general procedure involves:

Sample Collection: Diseased plant materials, such as grape berries infected with Botryotinia fuckeliana (the teleomorph of Botrytis cinerea), are collected randomly from fields. apsnet.org

Fungal Isolation: Spores (conidia) or mycelial fragments are isolated from the collected samples to establish pure cultures of the pathogen. apsnet.org Fusarium sulphureum is another key pathogen sensitive to this compound that can be used in these studies. scispace.comwur.nl

Sensitivity Testing: The sensitivity of each isolate is tested by growing it on a nutrient agar (B569324) medium amended with varying concentrations of this compound. researchgate.net The inhibitory effect of the fungicide on fungal growth (e.g., mycelial radial growth) is measured after a specific incubation period. A common metric derived from this method is the EC₅₀ value, which represents the effective concentration of the fungicide required to inhibit fungal growth by 50%.

Alternatively, a single discriminatory concentration can be used for high-throughput screening. This concentration is carefully chosen to effectively separate sensitive isolates from those with reduced sensitivity or resistance. researchgate.net Isolates that can grow at this concentration are flagged for further investigation.

Below is an example of how data from a discriminatory dose assay might be presented.

Table 1: Example Data from a Discriminatory Dose Bioassay for this compound Resistance

This table is interactive. You can sort and filter the data.

| Isolate ID | Origin (Field) | Mycelial Growth at Discriminatory Dose (mm) | Resistance Classification |

|---|---|---|---|

| BC-001 | Field A (Untreated) | 0 | Sensitive |

| BC-002 | Field B (Treated) | 12 | Reduced Sensitivity |

| FS-003 | Field C (Untreated) | 0 | Sensitive |

| BC-004 | Field B (Treated) | 0 | Sensitive |

| FS-005 | Field D (Treated) | 9 | Reduced Sensitivity |

Molecular Surveillance Techniques

While bioassays measure the direct phenotypic response, molecular techniques offer rapid, high-throughput methods for detecting the specific genetic markers associated with resistance. apsnet.orgresearchgate.net For many fungicides, resistance is linked to specific point mutations in the target protein's encoding gene. apsnet.org In the case of phenylpyrroles, resistance in laboratory-selected mutants of B. cinerea has been associated with mutations in a histidine kinase gene involved in osmotic signal transduction. researchgate.net

Surveillance programs can employ a range of molecular tools to screen fungal populations for known resistance alleles or other genetic changes:

Polymerase Chain Reaction (PCR)-Based Assays: Techniques like allele-specific PCR can be designed to specifically amplify DNA from resistant individuals, allowing for quick identification of point mutations. nih.gov

Loop-Mediated Isothermal Amplification (LAMP): This method allows for the rapid amplification of DNA under isothermal conditions, making it suitable for field-based detection of resistance genes without the need for sophisticated lab equipment. apsnet.orgapsnet.org

DNA Arrays and Macroarrays: These technologies enable the simultaneous screening of a single fungal isolate for multiple resistance genes, which is particularly useful for detecting multidrug resistance (MDR). nih.govnih.gov MDR can arise from mechanisms such as the overexpression of efflux transporters that pump fungicides out of the fungal cell. nih.govresearchgate.net

These molecular tools are crucial for understanding the genetic basis of emerging resistance and for large-scale monitoring efforts.

Table 2: Overview of Molecular Methodologies for Fungicide Resistance Surveillance

This table is interactive. You can sort and filter the data.

| Technique | Principle | Primary Target | Key Advantage |

|---|---|---|---|

| Allele-Specific PCR | Uses primers that only bind to and amplify a specific allele (e.g., a mutated sequence). | Known point mutations in target genes. | High specificity for known resistance mutations. |

| Quantitative PCR (qPCR) | Measures the amplification of DNA in real-time to quantify the amount of a specific gene or transcript. | Gene expression levels (e.g., overexpression of efflux pumps). | Quantifies gene expression, useful for detecting non-target site resistance. |

| LAMP | Rapid DNA amplification at a constant temperature. | Specific DNA sequences associated with resistance. | Speed and suitability for in-field use. apsnet.org |

| DNA Macroarray | Hybridization of fungal DNA to a membrane containing probes for multiple genes. | Simultaneous detection of multiple resistance genes. | High-throughput screening for multi-drug resistance profiles. nih.gov |

Field Surveillance Programs

Comprehensive surveillance programs integrate both biological and molecular methodologies to track this compound sensitivity in the field. These programs are essential for informing resistance management strategies. researchgate.net Long-term monitoring studies, such as a seven-year program in Switzerland that tested over 2,400 isolates of B. fuckeliana, provide a framework for such surveillance. apsnet.org In that study, which monitored sensitivity to the phenylpyrrole fludioxonil and other fungicides, only one isolate showed slightly decreased sensitivity to the phenylpyrrole, indicating the population remained largely sensitive over the study period. apsnet.org Such systematic, long-term data collection is critical for detecting resistance trends early and ensuring the continued efficacy of fungicides like this compound.

Analytical Methodologies for Fenpiclonil Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic separation is fundamental to isolating fenpiclonil from complex sample matrices prior to its detection and quantification. Both gas chromatography (GC) and liquid chromatography (LC) have been successfully employed for this purpose. sigmaaldrich.comsigmaaldrich.com The choice of technique often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com This technique offers high selectivity and sensitivity, making it suitable for trace residue analysis in complex matrices such as food and environmental samples. thermofisher.comnih.gov The use of a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for confident identification and quantification at low levels. thermofisher.compragolab.cz

For instance, a multi-residue method for pesticides in edible oils utilized a TSQ 9610 triple quadrupole GC-MS/MS system. pragolab.cz While this compound was not specifically listed among the tested analytes in this particular study, the methodology is representative of the approach used for such compounds. The high selectivity of the timed-SRM (t-SRM) mode allows for the confident detection of trace-level analytes. pragolab.cz

The National Institute of Standards and Technology (NIST) provides GC-MS data for this compound, including its mass spectrum, which is essential for its identification. nih.gov The main library spectrum for this compound shows characteristic peaks that can be used for its confirmation. nih.gov

A study on the determination of multiple pesticides in fruits and vegetables employed a modified QuEChERS extraction method followed by GC-MS/MS analysis. sigmaaldrich.com This approach highlights the importance of effective sample preparation to achieve accurate results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique for the analysis of a wide range of pesticides, including those that are less volatile or thermally labile. ca.govresearchtrends.net This method provides high sensitivity and selectivity, enabling the determination of this compound at trace levels in diverse sample types. sigmaaldrich.comresearchtrends.net Electrospray ionization (ESI) in positive ion mode is a commonly used ionization technique for this compound analysis. nih.govresearchtrends.net

A study detailing the analysis of over 400 pesticide residues in food utilized an LC-MS/MS system. waters.com The method involved a QuEChERS-based sample extraction followed by analysis using a tandem quadrupole mass spectrometer. waters.com The use of timed-SRM allows for the monitoring of multiple transitions for each compound, increasing the confidence in identification and quantification. lcms.cz

The NIST spectral database also contains MS/MS data for this compound, showing a precursor ion [M+H]+ at m/z 236.9981 and characteristic product ions, which are crucial for developing selective and sensitive LC-MS/MS methods. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) with UV detection can also be used for the determination of this compound, particularly in formulations where concentrations are higher. researchgate.net However, for trace residue analysis, coupling HPLC with mass spectrometry is generally necessary to achieve the required sensitivity and selectivity.

A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. researchgate.netsielc.com For applications requiring mass spectrometric detection, volatile mobile phase additives like formic acid are used instead of non-volatile acids such as phosphoric acid. researchtrends.netsielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

One study detailed an HPLC method for the determination of active ingredients in a pesticide formulation. researchgate.net The method employed a ZORBAX Eclipse Plus C18 column with an isocratic mobile phase of acetonitrile and water (70:30, v/v) and UV detection. researchgate.net

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step in the analysis of this compound to remove interfering components from the matrix and concentrate the analyte of interest. nih.gov The choice of extraction method depends heavily on the nature of the sample matrix, such as soil, water, or food products. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices. waters.comeurl-pesticides.euthermofisher.com The original method and its various modifications typically involve an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like primary-secondary amine (PSA) to remove matrix components such as organic acids, sugars, and fatty acids. waters.comthermofisher.com For dry matrices like cereals, a hydration step with water is often included before extraction. eurl-pesticides.eueurl-pesticides.eu

For soil samples, modified QuEChERS methods have been developed. nih.govdtic.mil Other extraction techniques for soil include pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasonic solvent extraction (USE). nih.gov A miniaturized spray-assisted liquid-phase microextraction method has also been developed for the determination of this compound in soil samples, offering a time-saving and solvent-reducing alternative. researchgate.net

For water samples, solid-phase extraction (SPE) is a common technique for pre-concentration and cleanup. researchtrends.net

Method Validation and Performance Characteristics (e.g., Sensitivity, Linearity, Recovery)

Validation of analytical methods is essential to ensure that they are suitable for their intended purpose and provide reliable results. ofnisystems.comchromatographyonline.com Key validation parameters include sensitivity (limit of detection and limit of quantification), linearity, accuracy (recovery), and precision. researchgate.netchromatographyonline.com

Sensitivity: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com For a multi-residue screening method in cereals using GC-QTOF, a screening detection limit (SDL) of 0.1 mg/kg was reported for this compound. eurl-pesticides.eu Another study using a miniaturized extraction method for soil samples reported an LOD of 1.56–1.80 μg L⁻¹ and an LOQ of 5.21–5.98 μg L⁻¹ for this compound. researchgate.net

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. ofnisystems.com It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve. researchgate.net For pesticide analysis, R² values greater than 0.99 are generally considered acceptable. researchgate.net

Recovery: Recovery studies are performed to assess the accuracy of the method by measuring the amount of analyte extracted from a spiked matrix compared to the known amount added. researchgate.net Acceptable recovery is often considered to be within the range of 70-120%. nih.gov In a study of pesticides in a fungicide formulation, recoveries for the active ingredients were between 98.95% and 102.26%. researchgate.net A study on soil samples using a microextraction method showed satisfactory recovery for this compound. researchgate.net

Below are interactive tables summarizing the performance characteristics of different analytical methods for this compound.

Table 1: Performance Characteristics of a GC-QTOF Screening Method for this compound in Cereals

| Parameter | Value | Reference |

|---|---|---|

| Matrix | Cereals (Barley, Rice, Rye, Oat, Wheat) | eurl-pesticides.eu |

| Extraction Method | QuEChERS | eurl-pesticides.eu |

| Analytical Technique | GC-QTOF | eurl-pesticides.eu |

Table 2: Performance Characteristics of a Miniaturized Microextraction Method for this compound in Soil

| Parameter | Value | Reference |

|---|---|---|

| Matrix | Soil | researchgate.net |

| Extraction Method | Spray-assisted fine-droplet-formation-based liquid-phase microextraction | researchgate.net |

| Analytical Technique | GC/MS | researchgate.net |

| Calibration Range | 5.0–100 μg L⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 1.56–1.80 μg L⁻¹ | researchgate.net |

| Limit of Quantification (LOQ) | 5.21–5.98 μg L⁻¹ | researchgate.net |

Table 3: Performance Characteristics of an HPLC Method for a Pesticide Formulation

| Parameter | Value | Reference |

|---|---|---|

| Matrix | Fungicide Formulation | researchgate.net |

| Analytical Technique | HPLC-UV | researchgate.net |

| Linearity (R²) | ≥ 0.99 | researchgate.net |

| Precision (RSD) | < 1% | researchgate.net |

Agricultural Research Applications and Field Efficacy Studies of Fenpiclonil

Efficacy Against Key Seed-Borne Fungal Pathogens

Fenpiclonil has demonstrated broad-spectrum activity against numerous critical seed-borne fungal pathogens. herts.ac.ukwppdb.com As a non-systemic fungicide, its application as a seed treatment provides a protective barrier against infections that can impair germination and early seedling development.

Key pathogens controlled by this compound include:

Gerlachia nivalis (formerly Fusarium nivale), the cause of seedling death, stem browning, and snow mould in cereals. This pathogen is a significant issue, particularly in Northern Europe. bcpc.org Following the decline in use of organomercury treatments and the rise of benzimidazole (B57391) resistance, effective control of G. nivalis became a priority. bcpc.org Field trials across Europe have consistently shown that this compound provides excellent and long-lasting control of seed-borne G. nivalis. bcpc.org In UK trials, this compound significantly improved crop establishment in fields sown with commercially unacceptable seed, preventing potential crop failure. bcpc.org

Tilletia caries, the causal agent of common bunt or stinking smut in wheat. This disease reduces grain quality and yield. plantwiseplusknowledgebank.org this compound has been identified as an effective seed treatment for the control of this pathogen. plantwiseplusknowledgebank.orgbcpc.orgcabidigitallibrary.org

Fusarium culmorum, another significant pathogen causing seedling blight in winter wheat. this compound has shown to be active against F. culmorum, contributing to improved crop establishment. bcpc.orgopen.ac.uk

Septoria nodorum, which causes a seedling blight in wheat. this compound provides control equivalent to that of the best commercial standards against seed-borne S. nodorum. bcpc.org

Rhizoctonia solani and Helminthosporium solani, which affect potatoes. this compound was evaluated as a seed tuber treatment for the control of these pathogens. nzpps.org

Ustilago spp., causing loose smut in wheat and barley. Seed treatment is the primary method for controlling these diseases, and this compound has been part of the chemical arsenal (B13267) used for this purpose. bcpc.org

Table 1: Efficacy of this compound against Gerlachia nivalis in UK Winter Wheat Field Trials (1991/92)

| Treatment | % Control of Seedling Disease | % Crop Establishment (Dec-Jan) |

|---|---|---|

| Untreated | - | 41 |

| This compound | 99.9 | 76 |

| CGA 173506 (Fludioxonil) | 99.6 | 79 |

Source: Data adapted from British Crop Production Council, 1992. bcpc.org

Research on Crop-Specific Applications (e.g., Cereals, Potatoes)

Research on this compound has largely centered on its application as a seed treatment for major arable crops.

Cereals (Winter Wheat and Barley): this compound was commercially introduced under trade names like Beret and Gambit, primarily for use on wheat and barley. It was developed to control a spectrum of seed-borne diseases that were either poorly controlled by existing treatments or where resistance had become a problem. bcpc.org For instance, it provided a reliable solution for Gerlachia nivalis strains that had developed resistance to benzimidazole fungicides. bcpc.org Studies demonstrated that this compound application led to clear improvements in crop establishment, which is a critical factor for final yield. bcpc.orgopen.ac.uk It has also been shown to be effective against Ustilago nuda (loose smut) in barley and Tilletia caries in wheat. plantwiseplusknowledgebank.orgbcpc.org

Potatoes: this compound has been evaluated for use on potato seed tubers. cpm-magazine.co.uk Research focused on its efficacy against pathogens like Rhizoctonia solani (stem canker and black scurf) and Fusarium species that cause dry rot. cabidigitallibrary.org In comparative studies, this compound was found to be more effective than imazalil (B1671291) in controlling potato dry rot. cabidigitallibrary.org Although it showed promise, some early liquid tuber treatments with this compound (Gambit) were associated with crop emergence issues in the late 1990s, though later products resolved these problems. cpm-magazine.co.uk

Role in Integrated Crop Protection Strategies

Integrated Crop Protection, a cornerstone of Integrated Pest Management (IPM), emphasizes the use of multiple control tactics to manage pests and diseases sustainably. cropnuts.comeos.com Fungicides with a specific mode of action, like this compound, can be valuable components of such strategies. wur.nl

This compound's role in integrated strategies includes:

Targeted Control: As a seed treatment, it targets specific seed- and soil-borne pathogens at a critical early stage of crop development. bcpc.orgwur.nl This targeted approach minimizes the need for broader, prophylactic foliar fungicide applications later in the season.

Resistance Management: The introduction of a new class of chemistry (phenylpyrroles) provided an alternative to fungicides to which pathogens had developed resistance, such as the benzimidazoles for G. nivalis. bcpc.orgscispace.com Rotating or mixing fungicides with different modes of action is a key principle of anti-resistance strategies.

Enhancing Crop Stand: By protecting seedlings from early-onset diseases, this compound helps ensure a healthy and uniform crop stand, which is the foundation of a productive crop that is more resilient to later-season stresses. bcpc.orgopen.ac.uk

Vectoring for Systemicity: Research has explored using this compound as a model molecule for creating conjugates with sugars or amino acids. The goal is to improve the bioavailability and phloem mobility of the fungicide, potentially allowing it to control pathogens in parts of the plant that are difficult to reach and reducing the total amount of pesticide needed. researchgate.net

Comparative Efficacy Studies with Other Fungicides

The performance of this compound has been benchmarked against other fungicidal treatments in numerous studies.

Against Phenylpyrrole Analogs: In trials for the control of Gerlachia nivalis in winter wheat, this compound demonstrated efficacy comparable to CGA 173506 (fludioxonil), another phenylpyrrole fungicide. bcpc.org Both provided near-complete control of the disease and significantly improved crop establishment over the untreated control. bcpc.org However, fludioxonil (B1672872) was eventually found to be more stable and active, leading it to largely supersede this compound in the market. frontiersin.orgnih.gov A 2025 study comparing this compound, fludioxonil, and the natural compound pyrrolnitrin (B93353) against Botrytis cinerea found that fludioxonil had the highest efficacy, followed by pyrrolnitrin and then this compound, based on IC50 values. acs.org

Against Other Fungicide Classes: For the control of potato dry rot, this compound was compared with imazalil, prochloraz, and thiabendazole (B1682256). One study concluded that this compound and a combination of thiabendazole and imazalil were more effective than imazalil used alone. cabidigitallibrary.org

Against Non-Chemical Methods: The efficacy of this compound has also been compared to non-chemical control methods. In a Swiss study on winter wheat naturally infected with Gerlachia nivalis, a chemical seed dressing with a this compound-based product (Beret 050 FS) was compared with a warm water treatment. The study found that the warm water treatment was as effective as the this compound treatment in reducing seed infection and increasing plant density, presenting it as a viable alternative for organic farming. agrarforschungschweiz.chagrarforschungschweiz.ch

Table 2: Comparative Efficacy of Fungicides against Potato Dry Rot (Fusarium spp.)

| Fungicide/Treatment | Relative Efficacy against Potato Dry Rot | Reference |

|---|---|---|

| This compound | More effective than Imazalil alone | cabidigitallibrary.org |

| Thiabendazole + Imazalil | More effective than Imazalil alone | cabidigitallibrary.org |

| Imazalil | Baseline | cabidigitallibrary.org |

| Prochloraz | Effective | cabidigitallibrary.org |

Source: Data adapted from Carnegie, 1998. cabidigitallibrary.org

Future Research Trajectories and Emerging Areas in Fenpiclonil Studies

Unexplored Mechanistic Aspects and Novel Target Discovery

Fenpiclonil, a phenylpyrrole fungicide, is recognized for its distinct mode of action, which sets it apart from many other fungicides that target sterol biosynthesis or microtubule assembly. The primary mechanism involves the disruption of the high-osmolarity glycerol (B35011) (HOG) signaling pathway, a specific mitogen-activated protein (MAP) kinase cascade crucial for the fungus's ability to respond to osmotic stress. This inhibition disrupts glycerol synthesis and compromises cell wall integrity, ultimately causing the fungal hyphae to collapse. However, beyond this established pathway, several mechanistic aspects remain underexplored, presenting fertile ground for future research.

Studies in Fusarium sulphureum have indicated that this compound interferes with glucose phosphorylation, a vital step in fungal energy metabolism. scispace.com The precise molecular interactions and the full cascade of downstream effects resulting from this interference are not yet fully elucidated. Further investigation into how this compound affects glucose metabolism and its integration with the osmotic stress response could reveal new layers of its antifungal activity. scispace.comwur.nl

The direct molecular target of this compound is a class III hybrid histidine kinase (HHK), which acts as the sensor that perceives the fungicide and activates the HOG pathway. frontiersin.orgnih.gov Despite identifying the target protein, the exact nature of the molecular interaction between this compound and the HHK remains poorly characterized. nih.gov This knowledge gap has been a limiting factor in the rational design of new phenylpyrrole analogs for clinical or agricultural use. nih.gov Therefore, detailed structural biology studies to map the binding site and understand the conformational changes induced by the fungicide are a critical research trajectory.

The pursuit of novel targets is a constant necessity in fungicide development to counteract resistance and broaden efficacy. precisionlife.comcabidigitallibrary.org While this compound's primary target is known, exploring potential secondary targets or off-target effects could provide insights into its broad-spectrum activity and identify new antifungal strategies. High-resolution patient stratification and multi-omic approaches, though currently applied in medicine, offer a paradigm for identifying new, druggable targets within fungal pathogens linked to specific disease etiologies. precisionlife.com

Table 1: Mechanistic Aspects of this compound

| Aspect | Known Information | Unexplored Areas for Future Research | Supporting Evidence |

|---|---|---|---|

| Primary Mechanism | Inhibits the HOG/MAP kinase signal transduction pathway, disrupting osmotic regulation. | The precise molecular binding interaction with the Class III HHK target protein. | frontiersin.orgnih.gov |

| Metabolic Effects | Interferes with glucose phosphorylation in Fusarium sulphureum. | The full downstream consequences of disrupted glucose metabolism and its link to the osmotic stress response. | scispace.com |

| Novel Targets | The Class III HHK is the established primary target. | Identification of potential secondary targets; leveraging new discovery platforms to find entirely novel antifungal targets. | nih.govprecisionlife.comcabidigitallibrary.org |

Development of Advanced this compound-Based Biologically Active Conjugates

A significant challenge in crop protection is ensuring that an active ingredient reaches its target site within the plant, particularly for systemic diseases. researchgate.net One innovative approach to enhance the mobility of fungicides like this compound is the development of biologically active conjugates. researchgate.net This "vectorization" or "pro-pesticide" strategy involves chemically linking the fungicide to a plant-endogenous molecule, such as an amino acid, to hijack the plant's natural transport systems. researchgate.netnih.gov

Research has demonstrated the potential of this strategy for this compound. In one study, a conjugate of this compound and glutamic acid was synthesized. researchgate.net This modification was shown to effectively grant phloem mobility to this compound, a property the parent molecule lacks. researchgate.net The amino acid moiety is recognized and transported by the plant's amino acid carriers into the phloem, the vascular tissue responsible for transporting sugars and other organic nutrients. researchgate.net Once translocated, the conjugate can be cleaved to release the active this compound molecule at the site of infection. This approach not only improves the targeting of pests but also has the potential to reduce the total amount of agrochemical needed. researchgate.net

The design of these conjugates can be guided by theoretical frameworks like the Kleier model, which helps predict the physicochemical properties needed for effective phloem transport. researchgate.net This area of research is expanding, with similar strategies being explored for other pesticides by conjugating them with molecules like N-phenylalanine esters or indoleacetic acid to improve systemic movement. researchgate.netmdpi.com

Table 2: Example of a this compound-Based Conjugate

| Conjugate | Attached Moiety | Purpose | Observed Outcome | Supporting Evidence |

|---|

Refined Environmental Fate Modeling and Predictive Research

Understanding the environmental fate of agrochemicals like this compound is crucial for assessing their potential risks, such as leaching into groundwater. battelle.org This is often accomplished through computer simulations that model the behavior of the chemical based on its properties and various environmental conditions like soil type and weather. battelle.orgstone-env.com

This compound is characterized by low aqueous solubility and low volatility. herts.ac.uk It is known to be persistent in soil systems, with a very low degradation rate, but is less persistent in aquatic environments. herts.ac.ukacs.org Predictive models are essential for estimating its concentration and persistence under different agricultural scenarios. battelle.org

Current research focuses on refining these models to provide more accurate and realistic risk assessments. battelle.org Standard models often make simplifying assumptions, for instance, that sorption (binding) in soil is solely dependent on organic matter content. battelle.org However, studies have shown that collecting real-world data, such as measuring sorption in deeper soil horizons where organic matter is low, can significantly improve model predictions. battelle.org Incorporating such measured data can lead to a more favorable and realistic leaching risk assessment. battelle.org

Another emerging area is the investigation of specific degradation pathways. For example, theoretical research using quantum chemical calculations has explored the indirect photochemical transformation of this compound in water. researchgate.net This work suggests that its degradation can be initiated by reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•‾), with the •OH-initiated pathway being dominant. researchgate.net Such studies also predict the toxicity of the resulting transformation products (TPs), noting that while some decomposition products are less toxic, others may retain toxicity. researchgate.net Integrating these complex transformation pathways and the fate of TPs into regulatory environmental models remains a significant future challenge. frontiersin.org

Evolution of Fungal Pathogen Adaptations and Next-Generation Resistance Management

A remarkable feature of phenylpyrrole fungicides, including this compound and its successor fludioxonil (B1672872), is the exceptionally low incidence of specific field resistance despite over 25 years of use. frontiersin.orgnih.gov This durability is a key area of ongoing study. Research has shown that while resistance can be readily induced in laboratory settings, the mutations responsible confer a significant fitness penalty to the fungus. frontiersin.org

The primary mechanism of resistance involves point mutations in the HHK gene, which encodes the target protein. frontiersin.org These mutations, typically in the sensor domain of the protein, prevent the fungicide from binding and activating the downstream signaling pathway. frontiersin.org However, these same mutations often impair the fungus's ability to survive and compete in a natural environment, which is likely why resistant strains have not become widespread in the field. frontiersin.org

Despite the low risk of target-site resistance, other adaptive mechanisms exist. One such mechanism is the upregulation of efflux pumps, which are membrane transporters that can actively pump the fungicide out of the fungal cell. plos.org This can lead to Multi-Drug Resistant (MDR) phenotypes, which, while generally not conferring a high enough level of resistance to cause field failure at registered rates, can reduce sensitivity to this compound. frontiersin.orgplos.org

Next-generation resistance management strategies must be built on this understanding. Key future trajectories include:

Genomic Surveillance: Continuously monitoring fungal populations using genomic tools to detect the emergence of resistance mutations or new adaptation mechanisms early. mdpi.com

Understanding Evolutionary Dynamics: Studying the evolutionary pressures, such as farming practices, that might drive the emergence of new pathotypes and how factors like effective population size and recombination rates influence adaptation. mdpi.combiorxiv.org

Integrated Strategies: Promoting the use of this compound within integrated pest management programs that include rotation with fungicides having different modes of action to minimize selection pressure. cabidigitallibrary.org

Table 3: Fungal Pathogen Adaptations to this compound

| Adaptation Mechanism | Description | Impact on Fungicide Efficacy | Supporting Evidence |

|---|---|---|---|

| Target-Site Mutation | Point mutations in the hybrid histidine kinase (HHK) gene prevent fungicide binding. | High level of resistance, but associated with a severe fitness penalty, making it rare in the field. | frontiersin.orgnih.gov |